N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide: is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are known for their diverse applications in various fields such as organic electronics, photovoltaics, and medicinal chemistry. The unique structure of this compound, which includes a furan ring, a hydroxy group, and a benzo[c][1,2,5]thiadiazole core, contributes to its distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available reagents. One common method involves the following steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This step involves the reaction of 2-aminobenzenethiol with nitrous acid to form the benzo[c][1,2,5]thiadiazole core.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction with a suitable furan derivative.
Hydroxy Group Addition: The hydroxy group is added via a hydroxylation reaction, typically using a strong oxidizing agent.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxy group.
Reduction: Reduction reactions can occur at the benzo[c][1,2,5]thiadiazole core, leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, especially at the furan ring and the benzo[c][1,2,5]thiadiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
Scientific Research Applications
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for bioimaging and as a sensor for detecting specific biomolecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Known for their use as fluorophores and visible light organophotocatalysts.
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Used in the synthesis of various photovoltaic materials.
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: Utilized as an electron acceptor in organic electronics.
Uniqueness
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties. This makes it particularly versatile for applications in various fields, from organic electronics to medicinal chemistry.
Biological Activity
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C17H19N3O3S
- Molecular Weight: 353.42 g/mol
The synthesis of this compound typically involves multi-step reactions that introduce the furan moiety and the benzothiadiazole structure, both known for their biological relevance. Detailed synthetic routes often include cyclization and functional group modifications to enhance biological activity.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
1. Antitumor Activity
Research indicates that derivatives of benzothiadiazole exhibit potent anticancer properties. For instance, modifications to the benzothiadiazole core have been shown to enhance selectivity and efficacy against various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects on human cancer cell lines, suggesting potential as an anticancer agent .
2. Anti-inflammatory Effects
The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In a study comparing various synthesized compounds, those containing the benzothiadiazole structure showed marked inhibition of COX-1 and COX-2 activities, leading to reduced levels of inflammatory mediators such as interleukin-1 beta (IL-1β) .
Compound | COX Inhibition (%) | IL-1β Reduction (pg/mL) |
---|---|---|
Benzothiadiazole Derivative A | 86% | 25 |
Benzothiadiazole Derivative B | 65% | 30 |
Control (Sodium Diclofenac) | 75% | 40 |
3. Neuroprotective Properties
Some studies have indicated that benzothiadiazole derivatives may provide neuroprotection by modulating pathways involved in oxidative stress and apoptosis. These properties are particularly relevant in conditions such as Alzheimer's disease .
Case Studies
Case Study 1: Antitumor Efficacy
A recent study investigated the effects of this compound on non-small cell lung cancer (NSCLC) models. The compound demonstrated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Anti-inflammatory Activity
In a controlled experiment assessing inflammation in murine models, administration of the compound resulted in a notable decrease in paw edema compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition: The compound's structural features allow it to effectively bind and inhibit COX enzymes.
- Cell Signaling Modulation: It may alter signaling pathways associated with inflammation and tumor progression.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-15(20,8-11-3-2-6-21-11)9-16-14(19)10-4-5-12-13(7-10)18-22-17-12/h2-7,20H,8-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSCQDHSRRQJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC3=NSN=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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